N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 192 is a biochemical.
Scientific Research Applications
Synthesis and Chemical Transformations
- N-(9H-Fluoren-9-ylacetyl)-L-phenylalanine has been used in the synthesis of new chemical compounds. For instance, Tolstyakov et al. (2016) synthesized new tetrazolyl derivatives of L- and D-phenylalanine, where azidation of N-propyl esters of Fmoc-L-phenylalanine was a key step in the synthesis process (Tolstyakov et al., 2016).
As a Protecting Group in Peptide Synthesis
- The compound has been utilized as a protecting group in peptide synthesis. Ishibashi et al. (2010) developed a sulfonamide-based protecting group, similar to Fmoc, which was used in the successful formation of a phosphonamide (Ishibashi et al., 2010).
Biomedical Research and Industry Applications
- Fmoc-L-phenylalanine has significant applications in biomedical research and industry. Bojarska et al. (2020) highlighted its use in designing novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
Pharmaceutical Applications
- It also finds applications in pharmaceuticals. Fluorinated phenylalanines, including this compound, have been used as enzyme inhibitors and in therapeutic agents (Awad & Ayoup, 2020).
Electrosynthesis and Light Emitting Properties
- Lai et al. (2012) explored the electrosynthesis of chirality conducting Poly[N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine], which exhibited good fluorescence properties and chirality, indicating potential applications in materials science (Lai et al., 2012).
Food and Medicinal Applications
- L-Phenylalanine, for which this compound is a derivative, is used in food and medicinal applications. Ding et al. (2016) developed an in vitro system to investigate phenylalanine biosynthesis, showcasing its importance in these sectors (Ding et al., 2016).
Properties
CAS No. |
40356-21-6 |
---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(25-22(24(27)28)14-16-8-2-1-3-9-16)15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
FSHHRPYYOVIVLW-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 192 A-192 N-9-fluorenylacetyl-L-phenylalanine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.